molecular formula C21H21FN4O3 B1243445 Pradofloxacin CAS No. 195532-12-8

Pradofloxacin

Cat. No. B1243445
CAS RN: 195532-12-8
M. Wt: 396.4 g/mol
InChI Key: LZLXHGFNOWILIY-APPDUMDISA-N
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Description

Pradofloxacin is a 3rd generation fluoroquinolone antibiotic developed by Bayer HealthCare AG, Animal Health GmBH . It was approved by the European Commission in April 2011 for bacterial infections in dogs and cats .


Synthesis Analysis

Pradofloxacin is an important antibiotic with poor physical stability . A study aimed to develop new crystal forms to improve the stability of Pradofloxacin and systematically study the crystal transformation relationships to guide industrial production . Three solvent-free forms (Form A, Form B, and Form C), a new dimethyl sulfoxide solvate (Form PL-DMSO), and a new hydrate (Form PL-H) were successfully obtained .


Molecular Structure Analysis

The chemical structure of pradofloxacin shows that C8 and N2 are connected by a single bond, and the carbon rings rotate freely along C8-N2 . This results in the formation of molecules with different conformations . The detailed torsion angles of different pradofloxacin conformations are listed in Table IV .


Chemical Reactions Analysis

The water vapor adsorption and desorption experiences of Forms A, B, C, and Form PL-H were studied, and the results show that the new hydrate has good hygroscopic stability and certain development potential . The thermal stability of different forms was determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) and the crystal structure shows that there are more hydrogen bonds and C−H···π interactions in form B, which is the reason why Form B is more stable than form A .


Physical And Chemical Properties Analysis

Pradofloxacin has a molecular formula of C21H21FN4O3 and a molecular weight of 396.4 g/mol . It is an important antibiotic with poor physical stability . Polymorphism phenomenon leads to differences in drug solubility, dissolution, and melting point, which will affect the stability, homogeneity, bioavailability, and safety of the drug products .

Scientific Research Applications

Antibacterial Activity

Pradofloxacin is a dual-targeting fluoroquinolone with broad-spectrum activity against Gram-positive, Gram-negative , atypical bacteria , and also against anaerobic organisms . It’s the most recent fluoroquinolone approved for use in food animals .

Treatment of Bovine Respiratory Disease

Pradofloxacin has been tested against bovine isolates of Mannheimia haemolytica and Pasteurella multocida, key bacterial pathogens in bovine respiratory disease . The study found that Pradofloxacin has a low likelihood for resistance selection against these pathogens based on low MIC (Minimum Inhibitory Concentration) and MPC (Mutant Prevention Concentration) values .

Stability Improvement

Pradofloxacin is an important antibiotic with poor physical stability . Research has been conducted to develop new crystal forms to improve the stability of Pradofloxacin and systematically study the crystal transformation relationships to guide industrial production .

Veterinary Dermatology

Pradofloxacin has been compared with another fluoroquinolone antibiotic, marbofloxacin, in veterinary dermatology . The study focused on their pharmacodynamic properties and implications for clinical efficacy .

Treatment of Bartonella Infections

Pradofloxacin has been used in the treatment of Bartonella henselae bacteremia . The study suggests that the bacteremia can ultimately be limited by cats even without antibiotic therapy, if flea control is administered consistently to lessen reinfection .

Polymorphism Study

There has been a systematic study on the polymorphic form of Pradofloxacin . The polymorphism phenomenon leads to differences in drug solubility, dissolution, and melting point, which will affect the stability, homogeneity, bioavailability, and safety of the drug products .

Mechanism of Action

Target of Action

Pradofloxacin, a third-generation fluoroquinolone antibiotic , primarily targets bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for major DNA functions such as replication, transcription, and recombination . By inhibiting these enzymes, pradofloxacin disrupts the bacterial DNA processes, leading to the rapid death of the bacterial cell .

Mode of Action

Pradofloxacin interacts with its primary targets, the bacterial DNA gyrase and topoisomerase IV enzymes, through a reversible association . This interaction results in the inhibition of these enzymes, thereby disrupting the DNA processes within the bacterial cell . The disruption of these essential DNA functions leads to the rapid death of the bacterial cell .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Pharmacokinetics

As a fluoroquinolone, it is generally well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of pradofloxacin, affecting its efficacy and duration of action .

Result of Action

The primary result of pradofloxacin’s action is the rapid death of the bacterial cell . By inhibiting the enzymes essential for DNA replication, transcription, and recombination, pradofloxacin disrupts these crucial processes within the bacterial cell . This disruption leads to the inability of the bacterial cell to replicate and repair its DNA, ultimately resulting in cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like pradofloxacin . Factors such as soil conditions, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can contribute to the spread of antibiotic resistance . Understanding these environmental factors is crucial for managing the use and effectiveness of antibiotics like pradofloxacin .

Future Directions

Pradofloxacin is a next-generation treatment for bacterial skin infections that targets two key enzymes necessary for bacterial DNA replication . It was designed to improve upon the efficacy against Gram-positive and anaerobic pathogens versus previous-generation fluoroquinolones while delivering the same Gram-negative activity . This suggests that pradofloxacin may have a promising future in the treatment of bacterial infections in cats .

properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29)/t11-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLXHGFNOWILIY-APPDUMDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173229
Record name Pradofloxacin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pradofloxacin

CAS RN

195532-12-8
Record name Pradofloxacin
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Record name Pradofloxacin [INN]
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Record name Pradofloxacin
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Record name Pradofloxacin
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Record name 195532-12-8
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Record name Pradofloxacin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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